3,4-Dimethylbenzoic acid

Description

This compound has been reported in Viburnum cylindricum with data available.

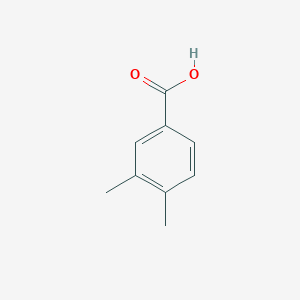

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVAJFQBSDUNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060693 | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.129 mg/mL | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

619-04-5 | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2TCZ088AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 °C | |

| Record name | 3,4-Dimethylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,4-Dimethylbenzoic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of this compound, a significant aromatic carboxylic acid. It details its chemical and physical properties, structural information, experimental protocols, and its role in various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]

Core Chemical and Physical Properties

This compound is a white to beige crystalline powder.[4][5] It is stable under normal conditions and is soluble in most organic solvents.[5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1][5][6][7] |

| Molecular Weight | 150.17 g/mol | [6] |

| Melting Point | 162-166 °C | [1] |

| Boiling Point | 271.51 °C (estimate) | [4] |

| Density | 1.0937 (estimate) | [4] |

| Solubility in Water | 0.129 mg/mL (129.2 mg/L) | [6] |

| Vapor Pressure | 0.000728 mmHg at 25°C | |

| Flash Point | 134.9 °C | |

| Refractive Index | 1.5188 (estimate) | [4] |

Chemical Structure and Identification

The structure of this compound consists of a benzene ring substituted with a carboxylic acid group and two methyl groups at positions 3 and 4.[6] It is functionally related to benzoic acid.[6]

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 619-04-5 | [4][8] |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)C | [6] |

| InChI | InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11) | [6] |

| InChIKey | OPVAJFQBSDUNQA-UHFFFAOYSA-N | [6] |

| Synonyms | 1-Carboxy-3,4-dimethylbenzene, o-Xylene-4-carboxylic Acid | [5][6][8] |

Experimental Protocols

Synthesis of a Derivative: Nitration of 4,5-Dimethylbenzoic Acid

While a specific protocol for the synthesis of this compound is not detailed in the provided results, a representative electrophilic aromatic substitution reaction for a closely related compound is the nitration of 4,5-dimethylbenzoic acid (an alternative name for this compound) to form 4,5-dimethyl-2-nitrobenzoic acid.[9]

Materials:

-

4,5-Dimethylbenzoic acid

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 4,5-dimethylbenzoic acid in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.[9]

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.[9]

-

Add the nitrating mixture dropwise to the 4,5-dimethylbenzoic acid solution. The reaction temperature should be kept below 10 °C.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

-

Upon completion, the reaction mixture is typically poured over ice to precipitate the product, which can then be filtered and purified.

Purification

A common method for the purification of this compound is crystallization from ethanol or water, followed by sublimation in a vacuum.[4]

Analysis by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC.[8]

Method:

-

Column: Newcrom R1[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[8]

-

Application: This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.[8]

Reactivity and Biological Relevance

This compound serves as a crucial intermediate in organic synthesis.[5]

-

Pharmaceutical Industry: It is extensively used in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[5] Its structure is a valuable building block for creating novel active pharmaceutical ingredients (APIs).[1][3]

-

Agrochemical Industry: This compound is a precursor for synthesizing crop protection agents like herbicides and fungicides.[3]

-

Other Industries: It is also used in the manufacturing of dyes, pigments, specialty chemicals, polymers, and fragrances.[1][5]

Metabolic Pathway

In biological systems, this compound can be metabolized. For instance, cells of Rhodococcus rhodochrous N75 grown on 4-methylbenzoate can oxidize this compound through the ortho-pathway, with 3,4-dimethylcatechol being an intermediate.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin. It is recommended to avoid contact with skin and eyes and not to breathe the dust. GHS hazard classifications include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 619-04-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthonix, Inc > 619-04-5 | this compound [synthonix.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzoic acid (CAS No. 619-04-5), a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Its molecular structure, featuring a benzoic acid core with two methyl groups at the 3 and 4 positions of the benzene ring, imparts specific physicochemical properties that are critical for its reactivity, solubility, and biological activity. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and visual representations of its synthesis workflow.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in various chemical processes.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | o-Xylene-4-carboxylic acid, 3,4-Xylic acid | [3] |

| Appearance | White to beige crystalline powder | |

| Storage | Sealed in a dry environment at room temperature. |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 163-166 °C | |

| Boiling Point | 271.51 °C (estimated) | |

| Solubility in Water | 0.129 mg/mL | [2] |

| pKa | 4.44 ± 0.10 (Predicted) |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound is determined using the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point range is reported as T1-T2.

Measurement of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Conical flasks with stoppers

-

Mechanical shaker or magnetic stirrer

-

Centrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a conical flask.

-

The flask is securely stoppered and placed in a mechanical shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent.

-

The concentration of this compound in the diluted solution is determined using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The solubility is then calculated and expressed in mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standard buffer solutions for pH meter calibration

Procedure:

-

The pH meter is calibrated using standard buffer solutions.

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water (a co-solvent like ethanol may be used if solubility is low, with appropriate corrections).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The standardized NaOH solution is added incrementally from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectral Data Analysis

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7-8 ppm), while the two methyl groups will give rise to singlets in the upfield region (around 2.3 ppm). The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will resonate in the 120-150 ppm region, and the methyl carbons will appear in the upfield region (around 20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A sharp and intense peak corresponding to the C=O stretching of the carbonyl group will be observed around 1680-1710 cm⁻¹. C-H stretching vibrations of the methyl groups and the aromatic ring appear around 2900-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring are seen in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak [M]⁺ at m/z = 150. Key fragmentation patterns include the loss of a hydroxyl group (-OH) to give a peak at m/z = 133, and the loss of a carboxyl group (-COOH) to give a peak at m/z = 105.

Synthesis and Experimental Workflow

The synthesis of this compound can be achieved through the oxidation of 3,4-dimethylbenzaldehyde. The precursor, 3,4-dimethylbenzaldehyde, can be synthesized from o-xylene. A logical workflow for this synthesis is presented below.

Signaling Pathways

A thorough review of the scientific literature did not reveal any specific biological signaling pathways that are directly modulated by this compound. While it is a known metabolite and has been identified in various natural sources, its direct interactions with cellular signaling cascades have not been elucidated. Research on the structurally related compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), has shown effects on pathways such as JNK/p38 MAPK, but similar data for this compound is not currently available.[4]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, including its general characteristics, physicochemical data, and spectral information. Standardized experimental protocols for the determination of its melting point, solubility, and pKa have been presented to aid researchers in their laboratory work. Furthermore, a logical workflow for its synthesis from readily available starting materials has been visualized. While the direct involvement of this compound in specific biological signaling pathways remains an area for future investigation, the foundational data presented herein is essential for its application in pharmaceutical and chemical research and development.

References

A Comprehensive Technical Guide to 3,4-Dimethylbenzoic Acid (CAS 619-04-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzoic acid, with the CAS number 619-04-5, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a benzoic acid core with two methyl groups at the 3 and 4 positions, imparts unique properties that make it a valuable intermediate in the synthesis of a wide range of chemical entities. This technical guide provides an in-depth overview of the chemical and physical properties, spectral data, synthesis, and biological significance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties and Data

This compound is a white to beige crystalline powder.[3] Key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 619-04-5 | [4] |

| Molecular Formula | C₉H₁₀O₂ | [4] |

| Molecular Weight | 150.17 g/mol | [4] |

| Appearance | White to beige crystalline powder | [3] |

| Melting Point | 163-166 °C | [2][5] |

| Water Solubility | 0.129 mg/mL | [6] |

| logP | 2.66 |

Table 2: Spectral Data Summary

| Spectroscopic Technique | Key Peaks/Signals | Reference |

| ¹H NMR | Signals corresponding to aromatic protons and two methyl groups. | [3] |

| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, and the carboxylic acid carbon. | [7] |

| IR Spectroscopy | Characteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), and aromatic C-H and C=C bonds. | [5][8] |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 150, with major fragments at m/z 135 ([M-CH₃]⁺), 105 ([M-COOH]⁺), and 91. | [6] |

Synthesis and Purification

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis of this compound involves the oxidation of p-xylene. The following is a generalized experimental protocol based on established chemical principles for xylene oxidation.

Experimental Protocol: Oxidation of p-Xylene

Objective: To synthesize this compound via the oxidation of p-xylene.

Materials:

-

p-Xylene

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄) or other strong acid

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of p-xylene and an aqueous solution of the oxidizing agent (e.g., KMnO₄) is prepared. A catalytic amount of a strong acid may be added. The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess oxidizing agent is quenched by the addition of a reducing agent, such as sodium bisulfite solution, until the characteristic color of the oxidant disappears.

-

Isolation of Crude Product: The mixture is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the crude this compound. The precipitate is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization.[3] A common method involves dissolving the crude acid in a hot solvent, such as ethanol or an ethanol-water mixture, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. An alternative purification method involves dissolving the crude product in an aqueous base (e.g., NaOH solution), filtering to remove insoluble impurities, and then re-precipitating the acid with the addition of a strong acid.

Workflow Diagram:

Caption: General workflow for the synthesis and purification of this compound.

Biological Significance and Metabolism

This compound is a known metabolite in certain biological systems. For instance, it is a product of dimethylbenzoate metabolism by the bacterium Rhodococcus rhodochrous N75.[7] This bacterium utilizes a modified β-ketoadipate pathway for the degradation of aromatic compounds.

Metabolic Pathway in Rhodococcus rhodochrous N75

The catabolism of p-toluate (4-methylbenzoate) in Rhodococcus rhodochrous N75 proceeds through a series of enzymatic steps, ultimately leading to intermediates that can enter central metabolism. While this compound is a related compound, the pathway for p-toluate provides a model for the bacterial degradation of methylated benzoic acids. The key steps involve oxidation, ring cleavage, and further processing.

Signaling Pathway Diagram:

Caption: Proposed metabolic pathway for p-toluate in Rhodococcus rhodochrous N75.

Applications in Research and Development

This compound is a valuable intermediate in several industrial and research applications:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs).[1][9] Its structure can be modified to create novel drug candidates with desired pharmacological properties.

-

Agrochemicals: It is used in the development of new pesticides and herbicides.[1]

-

Polymers and Materials Science: The compound is utilized as a monomer or additive in the production of polymers, contributing to enhanced thermal stability and mechanical properties.[1]

-

Dyes and Pigments: It is a building block in the synthesis of various dyes and pigments.[6]

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a key chemical intermediate with a broad range of applications, particularly in the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it a valuable tool for researchers and developers. This guide provides a foundational understanding of this compound, from its fundamental properties to its synthesis and biological relevance, to support its effective use in scientific and industrial endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound(619-04-5) 1H NMR spectrum [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound(619-04-5) IR Spectrum [chemicalbook.com]

- 6. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzoic acid, 3,4-dimethyl- [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

Synthesis of Dimethylbenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethylbenzoic acids, with a specific focus on the synthetic route to 3,4-dimethylbenzoic acid. A critical examination of the starting material reveals that the synthesis of this compound proceeds from o-xylene, not p-xylene as specified in the topic, due to the directing effects in electrophilic aromatic substitution. This guide will therefore detail the correct synthesis of this compound from o-xylene and, for completeness, also describe the synthesis of the isomeric 2,5-dimethylbenzoic acid, which is the expected product when starting from p-xylene.

The primary synthetic strategy discussed involves a two-step process:

-

Friedel-Crafts Acylation: Introduction of an acetyl group onto the xylene ring to form a dimethylacetophenone intermediate.

-

Haloform Reaction: Oxidation of the methyl ketone group of the intermediate to a carboxylic acid, yielding the final dimethylbenzoic acid product.

Synthesis Pathway Overview

As established, the regiochemical outcome of the Friedel-Crafts acylation is determined by the positions of the methyl groups on the starting xylene isomer.

-

Synthesis of this compound: The required precursor is 3,4-dimethylacetophenone, which is synthesized by the Friedel-Crafts acylation of o-xylene.

-

Synthesis from p-Xylene: The Friedel-Crafts acylation of p-xylene yields 2,5-dimethylacetophenone, which can then be oxidized to 2,5-dimethylbenzoic acid.[1]

The following diagram illustrates the correct synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound. The protocols are based on established procedures for Friedel-Crafts acylation and the haloform reaction.

Step 1: Friedel-Crafts Acylation of o-Xylene

This procedure details the synthesis of 3,4-dimethylacetophenone from o-xylene and acetyl chloride using an aluminum chloride catalyst.

Materials:

-

o-Xylene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

-

In the flask, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Prepare a solution of o-xylene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Add the o-xylene/acetyl chloride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 3,4-dimethylacetophenone.

-

The crude product can be purified by vacuum distillation.

Step 2: Haloform Reaction for Oxidation

This protocol describes the oxidation of 3,4-dimethylacetophenone to this compound. The haloform reaction is a reliable method for converting methyl ketones to carboxylic acids.[2]

Materials:

-

3,4-Dimethylacetophenone

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂) or commercial bleach (NaOCl solution)

-

Sodium sulfite (Na₂SO₃) (for quenching excess halogen)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or other suitable extraction solvent

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethylacetophenone (1.0 eq) in a suitable solvent like dioxane or THF to improve solubility in the aqueous medium.[3]

-

Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution).

-

Cool the NaOH solution in an ice bath to 0-5 °C.

-

Slowly add bromine (approx. 3.3 eq) to the cold NaOH solution to form sodium hypobromite (NaOBr) in situ. Alternatively, a commercial bleach solution (sodium hypochlorite) can be used.[4]

-

Slowly add the 3,4-dimethylacetophenone solution to the freshly prepared, cold hypohalite solution with vigorous stirring.

-

Allow the mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC). Gentle heating may be required to drive the reaction to completion.[4]

-

Cool the reaction mixture and quench any excess hypobromite by adding a small amount of sodium sulfite solution until the yellow color disappears.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove the bromoform byproduct and any unreacted starting material. The sodium salt of the carboxylic acid will remain in the aqueous layer.

-

Collect the aqueous layer and cool it in an ice bath.

-

Acidify the aqueous layer by slowly adding concentrated HCl until the pH is strongly acidic (pH < 2), which will precipitate the this compound.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Data Presentation

The following tables summarize quantitative data for the synthesis steps. Note that yields are highly dependent on reaction scale and purification methods.

Table 1: Friedel-Crafts Acylation Data

| Starting Material | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Xylene | Acetyl Chloride | AlCl₃ | 2,5-Dimethylacetophenone | Reported as high but quantitative value can be variable. One experiment reported a crude yield of 135.9% (indicating impurities).[1] | [1] |

| o-Xylene | Acetyl Chloride | AlCl₃ | 3,4-Dimethylacetophenone | High | [5] |

| Anisole | Acetic Anhydride | Mordenite Zeolite | 4-Methoxyacetophenone | >95% | [6] |

| Toluene | Phthalic Anhydride | AlCl₃ | 2-(4-Methylbenzoyl)benzoic acid | 92% (mechanochemical) |[7] |

Table 2: Haloform Reaction Data

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | NaOCl (Bleach) | Benzoic Acid | Low (3.9% in one student experiment, suggesting non-optimal conditions) | [8] |

| Acetophenone | I₂, NaOH | Benzoic Acid | Generally good, but specific yield not provided. | [3] |

| Methyl Ketones (general) | Sodium Hypohalite | Corresponding Carboxylic Acid | Not specified, but described as a synthetically useful method. |[2] |

Workflow and Pathway Visualizations

The following diagrams, generated using DOT language, provide a visual representation of the experimental workflow and the chemical reaction mechanism.

Experimental Workflow

Friedel-Crafts Acylation Mechanism

Haloform Reaction Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic chemistry - Does acetophenone show haloform reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. webassign.net [webassign.net]

- 5. chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to 3,4-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-dimethylbenzoic acid, a key chemical intermediate. It covers its chemical and physical properties, established synthesis protocols, spectral data for identification, and its significant applications in pharmaceuticals, polymers, and biochemical research.

Chemical Identity and Properties

This compound, also known by its IUPAC name, is an aromatic carboxylic acid. Its structure features a benzoic acid core with two methyl groups substituted at the C3 and C4 positions of the benzene ring. These methyl groups enhance the molecule's lipophilicity and influence its reactivity, making it a valuable building block in organic synthesis.[1]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 1-Carboxy-3,4-dimethylbenzene, o-Xylene-4-carboxylic acid[2] |

| CAS Number | 619-04-5[2][3][4] |

| Molecular Formula | C₉H₁₀O₂[2][3][5] |

| Molecular Weight | 150.17 g/mol [2] |

| InChI Key | OPVAJFQBSDUNQA-UHFFFAOYSA-N[2] |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)C[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to beige crystalline powder | [3] |

| Melting Point | 162-168 °C | [3] |

| Solubility | Water: 0.129 mg/mLDMSO: 88 mg/mL (with sonication) | [2] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of a suitable precursor, such as 1,2,4-trimethylbenzene (pseudocumene) or 3,4-dimethylbenzaldehyde.

Experimental Protocol: Oxidation of 1,2,4-Trimethylbenzene

A well-established method for synthesizing benzoic acid derivatives is the oxidation of the corresponding alkylbenzene using a strong oxidizing agent like potassium permanganate (KMnO₄).[6][7][8][9] While a specific protocol for this compound is not detailed in the searched literature, a general procedure adapted from the synthesis of analogous compounds is presented below. This reaction works by oxidizing the benzylic position of one of the methyl groups.

Reaction Scheme:

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,2,4-trimethylbenzene.

-

Oxidation: Prepare an aqueous solution of potassium permanganate. Add the KMnO₄ solution portion-wise to the flask containing the alkylbenzene. The mixture is then heated to reflux with vigorous stirring. The reaction progress is monitored by the disappearance of the purple permanganate color, which indicates its reduction to brown manganese dioxide (MnO₂). This process can take several hours.[10]

-

Workup: After the reaction is complete (i.e., the purple color no longer persists upon heating), the hot mixture is filtered by suction to remove the manganese dioxide precipitate. The filter cake should be washed with hot water to ensure all the product is collected.

-

Isolation: The clear filtrate, containing the potassium salt of this compound, is cooled to room temperature. The solution is then acidified with a strong acid, such as concentrated hydrochloric acid (HCl), until it is acidic to litmus paper.

-

Purification: The precipitated white solid of this compound is collected by suction filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Alternative Route: From 4-Bromo-1,2-dimethylbenzene

An alternative synthesis involves a Grignard reaction followed by carboxylation or formylation/oxidation.

-

Grignard Reagent Formation: 4-Bromo-o-xylene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent.[11]

-

Carboxylation/Formylation: This organometallic intermediate can then be reacted with solid carbon dioxide (dry ice) followed by acidic workup to yield the carboxylic acid directly. Alternatively, reaction with N,N-dimethylformamide (DMF) yields 3,4-dimethylbenzaldehyde, which can be subsequently oxidized to this compound using standard oxidizing agents (e.g., KMnO₄, Jones reagent).[11][12]

Spectral Data and Characterization

Structural confirmation of this compound relies on standard spectroscopic methods.

Table 3: NMR Spectral Data

| Nucleus | Solvent | Chemical Shift (δ) ppm & Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 7.81-7.93 (m, 2H)7.18-7.28 (m, 1H)2.33 (s, 6H)* | Aromatic (H-2, H-6)Aromatic (H-5)Methyl (C3-CH₃, C4-CH₃) |

| ¹³C NMR | CDCl₃ | 172.7143.3136.8131.2129.8127.8126.920.119.67 | C=O (Carboxyl)C-4C-3C-6C-5C-1C-2C4-CH₃C3-CH₃ |

Source for NMR Data:[13]. Note: While the cited source describes the methyl proton signal at 2.33 ppm as a doublet, two distinct singlets or a single singlet for both methyl groups would be more commonly expected. The data presented here interprets it as a singlet for practical purposes, pending further spectral verification.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The NIST Chemistry WebBook shows a characteristic broad absorption band for the O-H stretch of the carboxylic acid group (typically ~2500-3300 cm⁻¹) and a strong absorption for the C=O (carbonyl) stretch at approximately 1700 cm⁻¹.[14] Additional peaks corresponding to C-H bonds of the aromatic ring and methyl groups, as well as C=C stretching within the ring, are also present.

Applications in Research and Development

This compound is a versatile intermediate with applications across several high-value industries.

Pharmaceutical Synthesis

The compound serves as a crucial building block for active pharmaceutical ingredients (APIs).[15] Its dimethylated phenyl structure is incorporated into more complex molecules to modulate properties such as lipophilicity, metabolic stability, and target binding. While specific blockbuster drugs directly derived from this molecule are not prominent in public literature, it is featured in patent literature for the synthesis of novel therapeutic agents. For example, various patents describe the use of dimethyl-benzoic acid derivatives in the development of new compounds for a range of diseases.[16][17]

Agrochemicals and Specialty Chemicals

In the agrochemical industry, this compound is a precursor for synthesizing specialized herbicides and fungicides.[18] It is also used in the manufacturing of dyes and pigments, where the aromatic core acts as a chromophore that can be further functionalized to achieve desired colors and properties.[15]

Polymer Science

This molecule can be used in the development of high-performance polymers, such as certain polyesters and polyamides. When incorporated as a monomer, the rigid aromatic ring and methyl groups can enhance the resulting polymer's thermal stability and mechanical strength.[15]

Biological Pathways and Metabolism

This compound is recognized as a metabolite in the biodegradation of xylene isomers by certain soil bacteria, particularly of the Rhodococcus genus.[1][18][19] Strains like Rhodococcus rhodochrous can metabolize dimethylbenzoates as part of their catabolic pathways for aromatic hydrocarbons.

The metabolic process involves the initial oxidation of o-xylene by a dioxygenase or monooxygenase enzyme to form dimethylphenols, which are further metabolized.[20][21] this compound itself is hydroxylated to form 3,4-dimethylcatechol.[18][19] This reaction is a key step in the ortho-cleavage pathway, which ultimately breaks down the aromatic ring into intermediates that can enter central metabolism (e.g., the Krebs cycle). The enzymes responsible for these transformations, such as dioxygenases and hydroxylases, are of significant interest for bioremediation and biocatalysis applications.[15][22][23]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgsyn.org [orgsyn.org]

- 11. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

- 12. sid.ir [sid.ir]

- 13. rsc.org [rsc.org]

- 14. Benzoic acid, 3,4-dimethyl- [webbook.nist.gov]

- 15. Genome-Based Exploration of Rhodococcus Species for Plastic-Degrading Genetic Determinants Using Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. WO2014004230A1 - Dimethyl-benzoic acid compounds - Google Patents [patents.google.com]

- 18. glpbio.com [glpbio.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Identification of a novel dioxygenase involved in metabolism of o-xylene, toluene, and ethylbenzene by Rhodococcus sp. strain DK17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Isolation and characterization of a rhodococcus species strain able to grow on ortho- and para-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3,4-Dimethylbenzoic acid, a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document outlines its molecular characteristics and presents a representative synthetic protocol.

Core Molecular and Physical Properties

This compound, also known as o-xylene-4-carboxylic acid, is a substituted aromatic carboxylic acid.[1] Its structure consists of a benzene ring with two methyl groups at positions 3 and 4, and a carboxylic acid group at position 1. This compound is a white to beige crystalline powder.[2]

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1][3][4][5] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| Average Molecular Weight | 150.1745 g/mol | [4][6] |

| Monoisotopic Molecular Weight | 150.068079557 Da | [3][6] |

| CAS Number | 619-04-5 | [4] |

| Melting Point | 162-166 °C | [5] |

| Solubility in Water | 0.129 mg/mL | [3] |

Synthetic Pathway: Nitration and Esterification

A common synthetic route involving benzoic acid derivatives is electrophilic aromatic substitution followed by esterification. The following protocol describes the nitration of a dimethylbenzoic acid isomer, which serves as a representative example of the reactivity of this class of compounds. This is followed by the esterification of the carboxylic acid to form a methyl ester, a common step in pharmaceutical synthesis.

Experimental Protocol: Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate

This two-step process begins with the nitration of 4,5-dimethylbenzoic acid (a positional isomer of this compound) to introduce a nitro group onto the aromatic ring, forming 4,5-dimethyl-2-nitrobenzoic acid.[7] This is followed by a Fischer esterification to yield the methyl ester.[7]

Step 1: Nitration of 4,5-Dimethylbenzoic Acid

-

Preparation of Nitrating Mixture: In a flask, concentrated nitric acid is slowly added to an equal volume of concentrated sulfuric acid. This mixture is kept cool in an ice bath.[7]

-

Dissolution of Starting Material: In a separate round-bottom flask, 4,5-dimethylbenzoic acid is dissolved in concentrated sulfuric acid with stirring, while maintaining the temperature at 0-5 °C using an ice bath.[7]

-

Nitration Reaction: The prepared nitrating mixture is added dropwise to the solution of 4,5-dimethylbenzoic acid. The reaction temperature is carefully maintained below 10 °C throughout the addition.[7]

-

Reaction Monitoring and Work-up: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, the mixture is allowed to cool to room temperature.[7]

Step 2: Esterification of 4,5-dimethyl-2-nitrobenzoic Acid

-

Reaction Setup: In a round-bottom flask, 4,5-dimethyl-2-nitrobenzoic acid is suspended in an excess of anhydrous methanol. A catalytic amount of concentrated sulfuric acid is carefully added to the mixture while stirring.[7]

-

Reflux: A reflux condenser is attached, and the mixture is heated to reflux for several hours.[7]

-

Isolation and Purification: After cooling, the excess methanol is removed using a rotary evaporator. The residue is dissolved in an organic solvent such as ethyl acetate and transferred to a separatory funnel. The organic layer is washed with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[7]

The following diagram illustrates the logical workflow of this synthetic pathway.

References

- 1. hmdb.ca [hmdb.ca]

- 2. nbinno.com [nbinno.com]

- 3. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

The Solubility of 3,4-Dimethylbenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzoic acid, a substituted aromatic carboxylic acid, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. Understanding its solubility in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. The solubility profile of an active pharmaceutical ingredient (API) or intermediate directly influences its bioavailability, route of administration, and the design of dosage forms.

This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines experimental protocols for its determination, and discusses general solubility trends based on its chemical structure. It is important to note that while qualitative information suggests good solubility in many organic solvents, precise, publicly available quantitative data for this compound remains limited. This guide aims to bridge this gap by also providing researchers with the necessary methodologies to determine solubility in their specific solvent systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding and modeling its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Melting Point | 163-165 °C | |

| pKa | ~4.44 (Predicted) | |

| Appearance | White to beige crystalline powder |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | Not Stated | 129.2 mg/L (0.129 mg/mL) | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Stated | 88 mg/mL | [3] |

| Alcohol (unspecified) | 15 | Mole Fraction: 0.0782 | [2] |

Predicted Solubility and General Trends

In the absence of extensive quantitative data for this compound, its solubility in various organic solvents can be predicted based on the principle of "like dissolves like" and by comparing it to the known solubility of similar compounds, such as benzoic acid.

The this compound molecule consists of a nonpolar benzene ring with two methyl groups and a polar carboxylic acid group. The carboxylic acid moiety is capable of hydrogen bonding, which generally promotes solubility in polar solvents.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Therefore, this compound is expected to exhibit good solubility in these solvents. The purification of this compound is often carried out by crystallization from ethanol, which implies significant solubility at elevated temperatures and lower solubility at reduced temperatures. For comparison, benzoic acid shows high solubility in ethanol and methanol[4].

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can accept hydrogen bonds and have a significant dipole moment, which should facilitate the dissolution of this compound. Benzoic acid is known to be soluble in these solvents[4].

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the presence of the nonpolar benzene ring and methyl groups, some solubility in nonpolar solvents is expected. However, the polar carboxylic acid group will limit its solubility in highly nonpolar solvents like alkanes. The solubility of benzoic acid is lower in toluene compared to more polar solvents[4].

A general trend for the solubility of benzoic acid in various solvents has been reported as: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water[4]. It is reasonable to anticipate a similar trend for this compound, although the additional methyl groups may slightly increase its affinity for less polar solvents compared to the parent benzoic acid.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, experimental determination is necessary. The static equilibrium method is a widely accepted and accurate technique for measuring the solubility of a solid compound in a liquid solvent.

Static Equilibrium Method for Solubility Determination

This method involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then analyzing the concentration of the dissolved solute in the saturated solution.

1. Preparation of the Sample:

-

An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a glass vial with a screw cap).

-

The use of an excess of the solid is crucial to ensure that a saturated solution is achieved.

2. Equilibration:

-

The sealed container is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant and precisely controlled temperature for a sufficient period to reach equilibrium.

-

The equilibration time can vary depending on the solute-solvent system and temperature, but a period of 24 to 72 hours is common. It is advisable to perform preliminary experiments to determine the necessary equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.

3. Phase Separation:

-

Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle.

-

To ensure that the sampled liquid is free of any solid particles, it is typically filtered through a syringe filter (e.g., a 0.45 µm PTFE filter) or centrifuged. This step must be performed at the equilibration temperature to prevent any change in solubility.

4. Analysis:

-

A known volume or mass of the clear, saturated solution is carefully removed.

-

The concentration of this compound in the sample is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: The solvent is evaporated from a known mass of the solution, and the mass of the remaining solid solute is determined.

-

High-Performance Liquid Chromatography (HPLC): A small, accurately diluted aliquot of the saturated solution is injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations. This is often the preferred method due to its high accuracy and sensitivity.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring the absorbance of the diluted saturated solution at a specific wavelength and using a calibration curve.

-

5. Data Reporting:

-

Solubility is typically reported in units of mass per volume (e.g., g/L, mg/mL), molarity (mol/L), or mole fraction.

-

It is essential to report the temperature at which the solubility was determined, as solubility is highly temperature-dependent.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the static equilibrium method.

Caption: Experimental workflow for determining the solubility of this compound.

References

Technical Guide: Melting Point of 3,4-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 3,4-Dimethylbenzoic acid, a crucial physical property for its characterization, purity assessment, and application in research and development. This document outlines reported melting point values, details established experimental protocols for its determination, and presents a visual workflow for a standard analytical procedure.

Physicochemical Data: Melting Point of this compound

This compound is a white to beige crystalline powder. Its melting point is a key indicator of its purity. The data below, compiled from various scientific sources, summarizes the reported melting point ranges.

| Melting Point (°C) | Source Reference |

| 163-165 | ChemicalBook[1][2] |

| 163-164 | ChemicalBook[3] |

| 164-168 | Guidechem[4] |

| 165 | PubChem[5], HMDB[6] |

| 162.0-168.0 | Thermo Scientific[7] |

| 162-166 | Chem-Impex[8] |

| 166 | FooDB[9] |

| 168-168.5 | ChemicalBook (after recrystallization)[1][2] |

Experimental Protocols for Melting Point Determination

The melting point of this compound can be accurately determined using several standard laboratory methods. The two most common and reliable methods are the capillary melting point determination and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method involves heating a small, packed sample of the compound in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[5] This ensures uniform packing and efficient heat transfer.

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube.[3][4]

-

The packed sample height should be approximately 2-3 mm.[1]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample at a fast rate (e.g., 10-20°C per minute) to determine an approximate melting range. This will save time in the subsequent accurate measurement.[5][9]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Begin heating at a slow, controlled rate of 1-2°C per minute when the temperature is about 15°C below the expected melting point.[1][9]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (completion of melting).

-

The recorded range between these two temperatures is the melting point range of the sample.

-

-

Data Reporting:

-

The melting point should be reported as a range. For a pure compound, this range is typically narrow (0.5-2°C). A broad melting range often indicates the presence of impurities.

-

For enhanced accuracy, the determination should be repeated at least once with a fresh sample.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible determination of the melting point.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (typically aluminum)

-

Crimper for sealing pans

-

High-purity inert gas (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the this compound sample into a DSC sample pan.

-

Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate to create an inert atmosphere and prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled heating rate, typically 5-10°C per minute, to a temperature above the completion of melting.

-

-

Data Analysis:

-

The melting process will be observed as an endothermic peak on the DSC thermogram (a plot of heat flow versus temperature).

-

The extrapolated onset temperature of the peak is typically reported as the melting point. The peak temperature and the completion of melting temperature are also valuable data points.

-

The area under the peak corresponds to the enthalpy of fusion, which is the energy required to melt the sample.

-

Workflow Visualization

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound using the capillary method.

Caption: Workflow for Capillary Melting Point Determination.

References

- 1. jk-sci.com [jk-sci.com]

- 2. scribd.com [scribd.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thinksrs.com [thinksrs.com]

- 6. store.astm.org [store.astm.org]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

Spectroscopic Profile of 3,4-Dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dimethylbenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide is intended to serve as a valuable resource for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.81 - 7.93 | m | 2H | Aromatic protons (H-2, H-6) |

| 7.18 - 7.28 | m | 1H | Aromatic proton (H-5) |

| 2.33 | d | 6H | Methyl protons (2 x CH₃) |

Data sourced from a study published by the Royal Society of Chemistry[1].

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.2 | Carbonyl carbon (C=O) |

| 162.7 | Aromatic carbon |

| 136.1 | Aromatic carbon |

| 131.5 | Aromatic carbon |

| 126.7 | Aromatic carbon |

| 116.7 | Aromatic carbon |

| 109.5 | Aromatic carbon |

Data sourced from various chemical databases and suppliers[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2900 - 3100 | C-H stretch (aromatic and methyl) |

| 2500 - 3300 | O-H stretch (carboxylic acid) |

| 1680 - 1710 | C=O stretch (carboxylic acid) |

| 1600 - 1650 | C=C stretch (aromatic) |

| 1400 - 1450 | C-H bend (methyl) |

| 1200 - 1300 | C-O stretch (carboxylic acid) |

| 800 - 900 | C-H out-of-plane bend (aromatic) |

This is a generalized representation of expected IR frequencies. Specific peak values can be found on spectral databases from ChemicalBook and the NIST WebBook[4][5].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular ion) |

| 135 | Moderate | [M - CH₃]⁺ |

| 105 | High | [M - COOH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

The molecular weight of this compound is 150.17 g/mol [6]. The fragmentation pattern is consistent with the structure of the molecule. Data is available through the NIST Mass Spectrometry Data Center[6].

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy:

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal[6].

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum shows the percentage of transmittance versus the wavenumber in cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds[6].

-

Ionization: Electron Ionization (EI) is a common method used to generate ions.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound(619-04-5) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(619-04-5) IR Spectrum [m.chemicalbook.com]

- 5. Benzoic acid, 3,4-dimethyl- [webbook.nist.gov]

- 6. This compound | C9H10O2 | CID 12073 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Natural Occurrence of 3,4-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3,4-Dimethylbenzoic acid, a substituted aromatic carboxylic acid. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in the natural sources, biosynthesis, and analytical methodologies for this compound.

Introduction

This compound is a xylene-carboxylic acid with potential applications in various fields, including pharmaceuticals and chemical synthesis. While its synthetic routes are well-established, its natural occurrence is less documented. This guide aims to consolidate the available scientific information on its presence in the natural world, detailing its sources, potential biosynthetic pathways, and the experimental protocols for its identification and quantification.

Natural Occurrence of this compound

This compound has been identified in a limited number of natural sources, spanning the plant and microbial kingdoms. Its presence is often associated with the metabolism of other organic compounds.

In Plants:

-

Eryngium foetidum (Culantro) : The essential oil of Eryngium foetidum leaves from a study in Bangladesh was found to contain this compound.[1]

-

Eucalyptus globulus : This species of eucalyptus is another plant where the presence of this compound has been noted.

-

Actinidia Species (Kiwifruit) : Various species of Actinidia have been found to contain a range of organic acids, and this compound has been identified as one of the constituents.

In Microorganisms:

-

Rhodococcus rhodochrous N75 : This bacterium is known to produce this compound as a metabolite of dimethylbenzoate.

-

Pseudomonas putida strain DMB : This strain is capable of utilizing this compound as a sole carbon and energy source, indicating its role in the microbial degradation of this compound.[2][3] The degradation pathway involves intermediates such as 3,4-dimethylcatechol.[2]

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is scarce. The following table summarizes the available information.

| Natural Source | Part/Matrix | Concentration | Reference |

| Eryngium foetidum | Essential oil of leaves | 2.09% | [1] |

Biosynthesis and Biodegradation

The complete biosynthetic pathway of this compound in plants has not yet been elucidated. In microorganisms, its formation is linked to the metabolism of other aromatic compounds. The degradation of xylene isomers by various bacteria often proceeds through the oxidation of the methyl groups, which can be a plausible route for the formation of dimethylbenzoic acids.

Based on the degradation pathway of this compound by Pseudomonas putida and general bacterial metabolism of aromatic hydrocarbons, a hypothetical pathway for its formation from a precursor like 3,4-dimethyl-L-tyrosine is proposed below.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,4-dimethylbenzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating potential as anti-inflammatory, analgesic, and neuroprotective agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these compounds. Detailed experimental protocols for the synthesis of key derivatives and for relevant in vitro and in vivo biological assays are presented. Furthermore, this guide elucidates the signaling pathways modulated by these compounds and provides a structured summary of available quantitative data to facilitate comparative analysis and guide future drug discovery efforts.

Introduction

This compound is an aromatic carboxylic acid that serves as a valuable starting material and intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural features, including the dimethyl-substituted benzene ring, offer opportunities for chemical modification to modulate physicochemical properties such as lipophilicity and to explore structure-activity relationships (SAR). This guide focuses on the synthesis and biological evaluation of this compound derivatives, particularly amides and esters, and their potential applications in drug development, with a primary focus on their roles as anti-inflammatory, analgesic, and cholinesterase-inhibiting agents.

Synthesis of this compound Derivatives